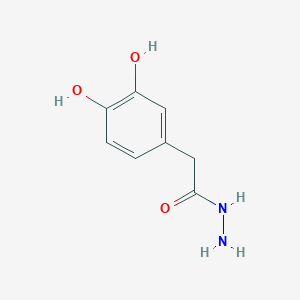
2-(3,4-Dihydroxyphenyl)acetohydrazide
Cat. No. B8608133
M. Wt: 182.18 g/mol
InChI Key: NYIGWWUSUFSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04801705
Procedure details


3.58 g (12.7 mmol) of the t-butoxycarbonyl protected precursor was added to a -10° C. cold mixture of 1.38 ml (12.7 mmol) of anisole and 40 ml of trifluoroacetic acid. After stirring for 30 minutes at 0° C., the solvent was removed in vacuo and the residue was stirred with dry ether, collected by suction and dried in vacuo over phosphorous pentoxide; yield: 3.77 g. 2.59 ml (14.0 mmol) of N-methyl-N-trimethylsilyltrifluoroacetamide was added to a suspension of 1.38 g (4.65 mmol) of this trifluoroacetic acid salt in 20 l of dry acetonitrile. After stirring for 30 minutes at room temperature, the mixture was evaporated in vacuo and the residue was taken up in a few ml of dry ether and 0.6 ml of methanol was added. The solution was evaporated again in vacuo and the residue was stirred with petroleum ether until the sticky material became crystalline; yield: 0.79 g.
[Compound]
Name
t-butoxycarbonyl
Quantity
3.58 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[C:1]1([O:7]C)C=C[CH:4]=[CH:3][CH:2]=1.F[C:10](F)(F)[C:11]([OH:13])=O.C[N:17]([Si](C)(C)C)[C:18](=[O:23])[C:19](F)(F)F.CCOCC.C(#[N:35])C>CO>[OH:7][C:1]1[CH:2]=[C:3]([CH2:19][C:18]([NH:17][NH2:35])=[O:23])[CH:4]=[CH:10][C:11]=1[OH:13]
|
Inputs


Step One
[Compound]
|
Name
|
t-butoxycarbonyl
|
|
Quantity
|
3.58 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.38 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
2.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
20 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred with dry ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected by suction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuo over phosphorous pentoxide
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes at room temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated again in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the residue was stirred with petroleum ether until the sticky material
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
